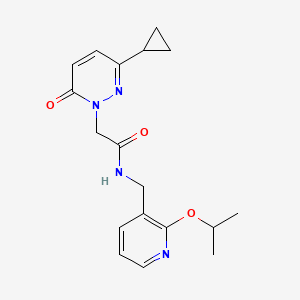

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-isopropoxypyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2-propan-2-yloxypyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-12(2)25-18-14(4-3-9-19-18)10-20-16(23)11-22-17(24)8-7-15(21-22)13-5-6-13/h3-4,7-9,12-13H,5-6,10-11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZXDWPGMQKNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-isopropoxypyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution Reactions:

Coupling Reactions: The final step often involves coupling the pyridazinone core with the substituted pyridine moiety using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-isopropoxypyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the treatment of various diseases. Its structural characteristics suggest possible interactions with specific enzymes or receptors involved in disease pathways.

Targeted Therapeutic Areas:

- Anti-inflammatory Agents: The presence of the pyridazine ring may allow for inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

- Anticancer Properties: Preliminary studies indicate that similar compounds exhibit cytotoxic effects on cancer cell lines, warranting further investigation into this compound's potential as an anticancer agent.

Neuropharmacology

Research indicates that derivatives of pyridazine compounds can influence neurotransmitter systems. The unique structure of this compound may allow it to modulate pathways associated with neurodegenerative diseases.

Potential Mechanisms:

- Dopaminergic Modulation: Similar compounds have shown promise in modulating dopamine receptors, which could be beneficial in treating conditions like Parkinson's disease.

- Neuroprotective Effects: Investigations into the neuroprotective properties could reveal its effectiveness against oxidative stress-related neuronal damage.

Case Study 1: Anticancer Activity

A study investigating a structurally similar pyridazine derivative demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that our compound may exhibit similar properties.

Case Study 2: Anti-inflammatory Effects

Research on another pyridazine-based compound indicated its efficacy in reducing inflammation in animal models of arthritis. The study highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting a potential application for our target compound in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-isopropoxypyridin-3-yl)methyl)acetamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyridazinone-Acetamide Family

A comparative analysis of structurally related pyridazinone-acetamide derivatives reveals key differences in substituents and biological activities:

Key Findings from Structural Comparisons

- Substituent Impact on Activity: The cyclopropyl group in the target compound may confer improved metabolic stability over aryl-substituted analogs like the p-tolyl derivative . Aryl groups (e.g., p-tolyl) are associated with enhanced antimicrobial activity but may increase off-target interactions. The isopropoxypyridine side chain likely enhances solubility compared to hydrophobic substituents (e.g., trifluoromethylbiphenyl in Goxalapladib) . This modification could optimize blood-brain barrier penetration or tissue distribution. Heterocyclic extensions (e.g., quinoline in or naphthyridine in ) are linked to broader target engagement but may introduce synthetic complexity.

- Therapeutic Implications: The target compound’s pyridazinone-acetamide scaffold aligns with kinase inhibitors (e.g., ’s derivatives targeting pyrrolidinyloxy-pyridazine interactions) .

Biological Activity

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-isopropoxypyridin-3-yl)methyl)acetamide is a complex synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyridazinone core and an isopropoxy-substituted pyridine, suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 342.4 g/mol. The compound's structure is characterized by:

- Pyridazinone Core : This moiety is known for its ability to interact with enzymes and receptors.

- Cyclopropyl Group : Often associated with enhanced binding properties and metabolic stability.

- Isopropoxy Group : This substitution may influence the compound's solubility and bioavailability.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Specifically, it has been studied for its potential to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The selectivity of this compound towards COX-2 over COX-1 could suggest a favorable therapeutic profile, minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Binding Affinity : The structural components enhance binding affinity to target enzymes or receptors, modulating their activity.

- Signal Transduction : It may interfere with signal transduction pathways, leading to altered cellular responses, particularly in cancer cells .

- Inflammation Modulation : By inhibiting COX enzymes, the compound could effectively reduce inflammation, which is a common feature in various diseases .

Case Study 1: COX Inhibition

In a study examining the selectivity of various compounds for COX enzymes, this compound was found to selectively inhibit COX-2 with an IC50 value significantly lower than that for COX-1, indicating its potential as a safer anti-inflammatory agent .

Case Study 2: Anticancer Properties

Another study investigated the compound's effects on breast cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers compared to untreated controls. This suggests that the compound may induce cell death through apoptosis rather than necrosis .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Selectivity |

|---|---|---|---|

| Compound A | Lacks cyclopropyl group | Moderate COX inhibition | Non-selective |

| Compound B | Contains pyrazole moiety | Anticancer activity | High selectivity for COX-2 |

| Target Compound | Pyridazinone core + cyclopropyl + isopropoxy | Significant enzyme inhibition and anticancer effects | High selectivity for COX-2 |

Q & A

Q. Basic

- - and -NMR : Identify cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and pyridazinone carbonyl carbons (δ 165–170 ppm) .

- IR Spectroscopy : Confirm acetamide C=O stretch (1650–1680 cm) and pyridazine N-H bend (3300 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] expected for CHNO) .

Advanced : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the isopropoxypyridine region .

What strategies are recommended for optimizing synthetic yield in multi-step syntheses?

Q. Advanced

- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc) for cross-couplings) to identify optimal conditions .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclopropanation) to enhance reproducibility and scalability .

- Computational Modeling : Use density functional theory (DFT) to predict transition states and identify rate-limiting steps (e.g., ring strain in cyclopropane formation) .

Data Contradiction Note : Yields reported in (65–70%) vs. (80–85%) may stem from divergent purification methods; prioritize recrystallization over column chromatography for higher recovery .

How can computational chemistry aid in predicting biological targets or reactivity?

Q. Advanced

- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB entries) to prioritize targets. The pyridazinone moiety shows affinity for phosphodiesterase isoforms .

- Reactivity Prediction : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate nucleophilic attack at the acetamide carbonyl, guiding derivatization strategies .

- ADMET Profiling : Predict logP (2.5–3.5) and solubility (<50 µM in PBS) using SwissADME, informing formulation studies .

How to resolve contradictions in reported biological activity data?

Q. Advanced

- Assay Standardization : Compare IC values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers (e.g., pH 7.4 vs. 6.8) .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that may confound activity results .

- Structural Analogs : Benchmark against derivatives (e.g., 3-fluorophenyl vs. 3-nitrophenyl substitutions) to isolate pharmacophore contributions .

What are the solubility and stability profiles of this compound?

Q. Basic

- Solubility : Moderate in DMSO (>10 mM), low in aqueous buffers (<100 µM). Use co-solvents (e.g., 10% Cremophor EL) for in vivo dosing .

- Stability : Degrades under acidic conditions (t <24 hrs at pH 3); store lyophilized at -80°C with desiccants .

Advanced : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

What methodologies are used to study target engagement in biological systems?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Immobilize recombinant enzymes (e.g., PDE4B) to measure binding kinetics (k/k) .

- Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., macrophages) with compound and quantify target stabilization via Western blot .

- X-ray Crystallography : Co-crystallize with target proteins (resolution <2.5 Å) to map hydrogen bonds with the acetamide group .

Which analytical techniques are critical for purity assessment?

Q. Basic

- HPLC-UV : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile (gradient: 10→90% over 30 min) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

- Chiral HPLC : Resolve enantiomers (if present) using a Chiralpak AD-H column and hexane/isopropanol mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.